molecular formula C8H9N3 B578250 7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine CAS No. 13797-06-3

7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B578250
CAS No.: 13797-06-3
M. Wt: 147.181
InChI Key: QQDUUICPRLRPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring fused pyrrole and pyrimidine rings.

Properties

CAS No.

13797-06-3

Molecular Formula

C8H9N3

Molecular Weight

147.181

IUPAC Name

7,7-dimethylpyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-8(2)7-6(4-11-8)3-9-5-10-7/h3-5H,1-2H3

InChI Key

QQDUUICPRLRPFW-UHFFFAOYSA-N

SMILES

CC1(C2=NC=NC=C2C=N1)C

Synonyms

7H-Pyrrolo[3,4-d]pyrimidine, 7,7-dimethyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

The positional isomerism between [3,4-d] and [2,3-d] fused rings alters the spatial arrangement of substituents. For example:

  • 7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine : Methyl groups at the 7-position may shield reactive sites, reducing off-target interactions.
  • LY231514 (pyrrolo[2,3-d]pyrimidine) : The [2,3-d] fusion positions substituents closer to the pyrimidine nitrogen atoms, enhancing interactions with folate enzymes (Ki = 1.3–109 nM for TS, DHFR, and GARFT inhibition) .

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo analogs (, Figure 15) replace the pyrrole ring with pyrazole, altering hydrogen-bonding capacity. For instance:

  • 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine: The phenylamino group at the 4-position improves solubility but may reduce membrane permeability compared to dimethyl-substituted pyrrolo derivatives .

Substituent Effects

Methyl vs. Chlorine Substitutions

  • 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638764-36-9) : Chlorine atoms increase electrophilicity, enabling nucleophilic substitution reactions but raising toxicity concerns .

Bulky Alkyl Groups

Pharmacological Activity

Compound Target Enzymes (Ki, nM) Key Pharmacological Features
LY231514 (pyrrolo[2,3-d]) TS (109), DHFR (7.0), GARFT (9300) Multi-enzyme inhibition; requires polyglutamation for potency
7H-Pyrrolo[2,3-d]pyrimidine-4-amine derivatives (e.g., 2o) PL (unspecified) Morpholinoethyl substituent enhances kinase selectivity
This compound Not reported (inferred) Methyl groups may improve metabolic stability and reduce toxicity vs. chlorinated analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.